3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one
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Overview
Description
3-(4-Methylsulfonylphenyl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridazinone ring substituted with a 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one typically involves the reaction of 4-methylsulfonylphenylhydrazine with appropriate diketones or their derivatives. One common method involves the cyclization of 4-methylsulfonylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfonylphenyl)-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)pyrimidines: These compounds also exhibit COX-2 inhibitory activity but differ in their core structure.
4,5-Dihydropyrazole Derivatives: Known for their anti-inflammatory properties, these compounds share some pharmacological activities with 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 with minimal side effects makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C11H10N2O3S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) |
InChI Key |
WYHSWMKQDYIVAC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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